4-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
4-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a brominated benzamide derivative featuring a methoxy-substituted phenyl ring and a 2-oxopiperidin-1-yl moiety. This compound belongs to a class of bioactive molecules where structural variations, such as halogenation and heterocyclic substitutions, critically influence pharmacological properties.
The bromine atom at the para position of the benzamide ring is a common pharmacophore in medicinal chemistry, often improving metabolic stability and lipophilicity .
Properties
IUPAC Name |
4-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-25-17-10-9-15(12-16(17)22-11-3-2-4-18(22)23)21-19(24)13-5-7-14(20)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYGITGMOPEDDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Piperidinylation: The attachment of a piperidinyl group to the aromatic ring.
Amidation: The formation of the benzamide structure through a reaction with an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The 2-oxopiperidin group in the target compound introduces a nitrogen-containing heterocycle, contrasting with simpler substituents (e.g., nitro in , benzothiazole in ). This group may enhance solubility via hydrogen bonding compared to hydrophobic moieties like benzothiazole.
- Thermal Stability: Derivatives with pyrimidinone rings (e.g., 5d ) exhibit lower melting points (143–145°C) compared to brominated benzothiazole analogs (423.33 g/mol, ), suggesting reduced crystallinity due to flexible substituents.
Antibacterial Activity
Compound 5d (4-bromo-N-(4-chloro-2-(isopropylamino)-6-oxopyrimidin-1(6H)-yl)benzamide) demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to its pyrimidinone ring and halogenated benzamide core . In contrast, the target compound’s 2-oxopiperidin group may target different bacterial enzymes, though this requires experimental validation.
Receptor Binding
The radioligand [³H]-GR125743 (N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-(4-pyridyl)benzamide) shares structural similarities, particularly the methoxy-phenylbenzamide scaffold. It binds selectively to 5-HT₁B receptors (Kd = 1.0 nM), highlighting the importance of para-substituted benzamides in receptor affinity .
Structural Characterization
- Spectroscopic Data : IR spectra of similar compounds show characteristic peaks for C=O (1660–1690 cm⁻¹), C-O (1250–1280 cm⁻¹), and N-H (3300–3350 cm⁻¹) stretching . For example, 5d exhibited υ(C=O) at 1683 cm⁻¹ and N-H at 3335 cm⁻¹ .
- Crystallography : SHELX software has been widely used to resolve structures of brominated benzamides, including 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide), confirming planar benzamide cores and dihedral angles influenced by substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
